molecular formula C18H25N3O3 B7542644 4-(1-Benzylpiperidine-4-carbonyl)morpholine-2-carboxamide

4-(1-Benzylpiperidine-4-carbonyl)morpholine-2-carboxamide

Cat. No. B7542644
M. Wt: 331.4 g/mol
InChI Key: KURWOXFHWUVCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Benzylpiperidine-4-carbonyl)morpholine-2-carboxamide, also known as BAMC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BAMC is a morpholine derivative and a member of the piperidine class of compounds.

Mechanism of Action

The mechanism of action of 4-(1-Benzylpiperidine-4-carbonyl)morpholine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and cell survival. Additionally, this compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and disease model studied. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neuronal cells, this compound has been shown to reduce oxidative stress and inflammation, as well as protect against neurotoxicity. Additionally, this compound has been found to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

4-(1-Benzylpiperidine-4-carbonyl)morpholine-2-carboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and blood-brain barrier. However, this compound also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and administration route when using this compound in lab experiments.

Future Directions

There are several future directions for research on 4-(1-Benzylpiperidine-4-carbonyl)morpholine-2-carboxamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of this compound's potential applications in other disease models, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its downstream signaling pathways.

Synthesis Methods

The synthesis of 4-(1-Benzylpiperidine-4-carbonyl)morpholine-2-carboxamide involves the reaction of 4-(4-chlorobenzyl)piperidine with morpholine-2-carboxylic acid in the presence of a coupling agent, such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

4-(1-Benzylpiperidine-4-carbonyl)morpholine-2-carboxamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In Alzheimer's disease research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.

properties

IUPAC Name

4-(1-benzylpiperidine-4-carbonyl)morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c19-17(22)16-13-21(10-11-24-16)18(23)15-6-8-20(9-7-15)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURWOXFHWUVCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOC(C2)C(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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